Functional Rescue of Gβγ‑Mediated TRPM3 Inhibition: Direct Head‑to‑Head Comparison
In whole‑cell patch‑clamp recordings of TRPM3‑expressing HEK293 cells, intracellular dialysis of 10 μM GRK2i for >5 min reduced adenosine‑mediated inhibition of TRPM3 currents from 67.4 ± 6.4% to 36.6 ± 6.3% [1]. In dorsal root ganglion neurons, GRK2i attenuated butaprost‑mediated inhibition from 50.5 ± 8.9% to 17.6 ± 1.9% and bradykinin‑mediated inhibition from 53.7 ± 10.8% to 26.2 ± 3.2% [1]. The comparator is vehicle‑treated cells (no peptide).
| Evidence Dimension | Percent inhibition of TRPM3‑evoked current |
|---|---|
| Target Compound Data | GRK2i (10 μM) + adenosine: 36.6 ± 6.3%; GRK2i + butaprost: 17.6 ± 1.9%; GRK2i + bradykinin: 26.2 ± 3.2% |
| Comparator Or Baseline | Adenosine alone: 67.4 ± 6.4%; butaprost alone: 50.5 ± 8.9%; bradykinin alone: 53.7 ± 10.8% |
| Quantified Difference | Reduction in inhibition: adenosine 30.8%; butaprost 32.9%; bradykinin 27.5% |
| Conditions | Whole‑cell patch‑clamp, HEK293 cells or mouse DRG neurons, 10 μM GRK2i dialysis |
Why This Matters
Demonstrates sequence‑specific, quantifiable blockade of Gβγ‑dependent TRPM3 modulation, a key endpoint in pain and inflammation research.
- [1] Alkhatib O, et al. Promiscuous G‑Protein‑Coupled Receptor Inhibition of Transient Receptor Potential Melastatin 3 Ion Channels by Gβγ Subunits. J Neurosci. 2019;39(40):7840–7852. doi:10.1523/JNEUROSCI.0882-19.2019 View Source
